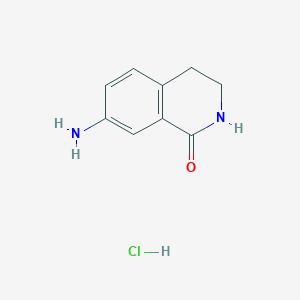

7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

Description

7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is a bicyclic organic compound featuring a tetrahydroisoquinoline core substituted with an amino group at position 7 and a ketone at position 1, in its hydrochloride salt form. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrochloride moiety . The compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators, though its specific applications remain under-researched in publicly available literature. Its synthesis often involves hydrogen chloride-mediated deprotection steps, as exemplified in methods for analogous tetrahydroisoquinoline derivatives .

Properties

IUPAC Name |

7-amino-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-7-2-1-6-3-4-11-9(12)8(6)5-7;/h1-2,5H,3-4,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMVVYYLKFAGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride typically involves multiple steps, starting from simple precursors such as benzene derivatives or isoquinoline. One common synthetic route includes the following steps:

Formation of Tetrahydroisoquinoline Core: The initial step involves the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, which is a cyclization reaction between a benzene derivative and an amine.

Functionalization at the 7th Position: The next step involves the introduction of the amino group at the 7th position. This can be achieved through various methods, such as nitration followed by reduction or direct amination.

Formation of Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride may involve large-scale reactions using reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or other substituents are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

Reduction Products: Amines, alcohols, and other reduced forms.

Substitution Products: Alkylated or aminated derivatives.

Scientific Research Applications

7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including alkaloids and pharmaceuticals.

Biology: The compound and its derivatives are studied for their biological activities, such as enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders and cardiovascular diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, forming bonds with various biological targets, such as enzymes and receptors. The specific mechanism may vary depending on the derivative and the biological system in which it is studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: 5-Amino-1,2,3,4-tetrahydroisoquinolin-1-one Hydrochloride

A positional isomer, 5-amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride, shares the same molecular formula (C₉H₁₁ClN₂O) but differs in the amino group’s placement (position 5 vs. 7). For instance, American Elements highlights its use in life science research, though pharmacological data remain sparse .

Substituent Variations in Tetrahydroisoquinoline Derivatives

Key Findings :

- Halogenation Effects : Bromine substitution (e.g., 7-bromo derivative) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Amino Group Positioning: The 5-amino isomer (vs.

- Polar Substituents : Hydroxyl and hydroxymethyl groups (e.g., in dihydroxy-N-methyl derivatives) improve hydrogen-bonding capacity, favoring interactions with polar enzyme active sites .

Functional Group Modifications

- Fluorine Incorporation : The 5-fluoro derivative (Row528 (I)) demonstrates enhanced selectivity for PARP1 inhibition, attributed to fluorine’s electron-withdrawing effects stabilizing ligand-receptor interactions .

Biological Activity

7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride (THIQ) is a compound belonging to the tetrahydroisoquinoline class, characterized by its unique molecular structure which includes an amino group at the 7th position and a hydrochloride salt form. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

The biological activity of THIQ is attributed to its interaction with various molecular targets within the body. It is known to:

- Modulate Enzyme Activity : THIQ interacts with specific enzymes, potentially inhibiting or activating their functions. This modulation can affect metabolic pathways crucial for cellular health.

- Influence Neuroinflammatory Responses : Studies indicate that THIQ can impact neuroinflammation, suggesting potential applications in neurodegenerative disorders such as Alzheimer's disease.

- Alter Gene Expression : The compound may influence gene expression patterns, leading to downstream effects on cellular processes and responses.

Cellular Effects

THIQ exhibits significant effects on various cell types:

- Neuronal Cells : It has been shown to protect against oxidative stress and inflammation in neuronal cells, making it a candidate for neuroprotective therapies.

- Cancer Cells : Preliminary studies suggest that THIQ may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and affecting cell cycle regulation.

Dosage and Temporal Effects

The biological effects of THIQ vary significantly with dosage:

- Low Doses : At lower concentrations, THIQ demonstrates beneficial effects such as enzyme modulation and anti-inflammatory properties.

- High Doses : Conversely, higher doses may lead to cytotoxicity and adverse cellular responses.

Research indicates that the stability of THIQ under laboratory conditions allows for consistent results in experimental setups.

Case Studies

- Neuroprotection in Animal Models : In a study involving rodents, THIQ was administered to evaluate its neuroprotective effects against induced oxidative stress. Results showed a significant reduction in neuronal death compared to control groups, highlighting its potential for treating neurodegenerative diseases.

- Anti-Cancer Activity : A recent investigation into the anti-cancer properties of THIQ revealed that it inhibited the growth of breast cancer cells in vitro. The mechanism was linked to apoptosis induction and disruption of cell cycle progression.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Contains methoxy groups affecting reactivity | Potentially different anti-inflammatory effects |

| 1,2,3,4-Tetrahydroisoquinolin-7-amine | Lacks keto group; differing chemical properties | Varies in enzyme inhibition profiles |

Chemistry and Synthesis

THIQ serves as a vital building block in organic synthesis. Its unique structure allows for the development of more complex molecules used in pharmaceuticals. The synthesis typically involves:

- Formation of Tetrahydroisoquinoline Core : Achieved through Pictet-Spengler reaction.

- Amination at the 7th Position : Introduced via nitration followed by reduction or direct amination.

- Hydrochloride Salt Formation : Accomplished by treating the base form with hydrochloric acid.

Therapeutic Potential

The compound is under investigation for various therapeutic applications:

- Neurological Disorders : Due to its neuroprotective properties.

- Cancer Treatment : As a potential anti-cancer agent targeting specific pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.